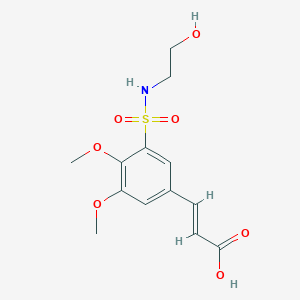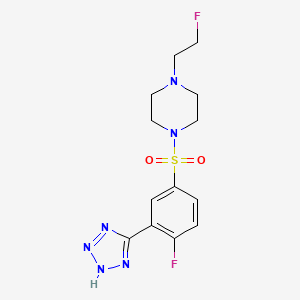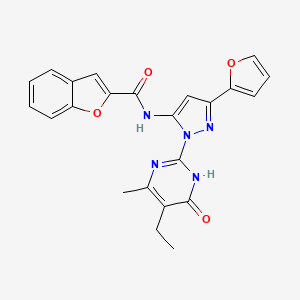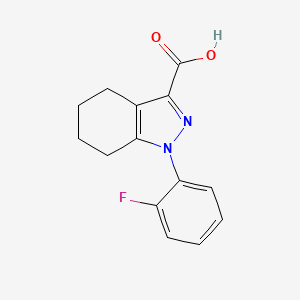
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide, also known as MMTP, is a chemical compound that has been studied for its potential use in scientific research. MMTP belongs to the class of pyrazole carboxamides and has a molecular formula of C14H16N2O2S.
作用機序
The mechanism of action of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and growth. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been shown to decrease the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which are involved in neuroinflammation.
実験室実験の利点と制限
One advantage of using 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor. Another advantage is its relatively simple synthesis method, which allows for easy production of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in a laboratory setting. One limitation of using 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide. One direction is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in treating psychiatric disorders, such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide and its potential therapeutic applications in various diseases.
合成法
The synthesis of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-(methylthio)phenylhydrazine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid chloride. The product is then purified by recrystallization to obtain 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in its pure form. The synthesis of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been studied for its potential use in scientific research due to its ability to bind to specific receptors in the brain. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylsulfanylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16-8-9(13(15-16)18-2)12(17)14-10-6-4-5-7-11(10)19-3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSQYPTUURTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2576170.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2576171.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2576172.png)
![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2576175.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2576184.png)

![2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid](/img/structure/B2576189.png)

![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)
![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B2576193.png)
